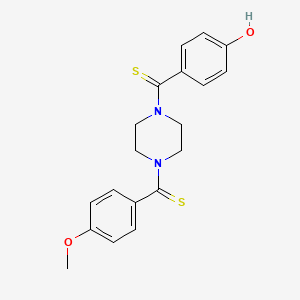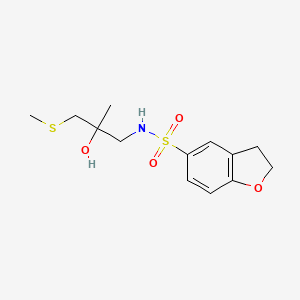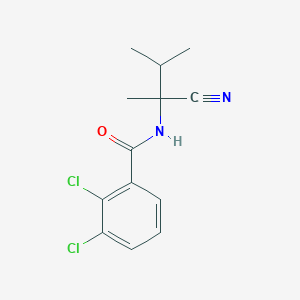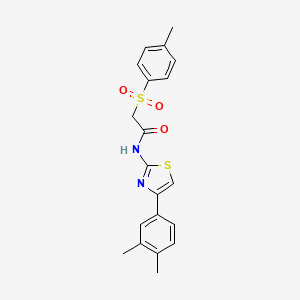![molecular formula C8H16ClNO B2956077 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride CAS No. 2416230-60-7](/img/structure/B2956077.png)
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride is a chemical compound with the CAS Number: 2416230-60-7 . It has a molecular weight of 177.67 and its IUPAC name is 6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride is 1S/C8H15NO.ClH/c9-5-8(10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride include its molecular weight (177.67), its physical form (powder), and its storage temperature (room temperature) .Applications De Recherche Scientifique
Synthesis of Novel Compounds
One significant application involves the synthesis of novel conformationally locked carbocyclic nucleosides, derived from bicyclic alcohols. These compounds are important for their potential in medicinal chemistry and drug development. For instance, the synthesis of novel conformationally locked carbocyclic nucleosides derived from 5,5- and 6,6-Bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol demonstrates the utility of such bicyclic scaffolds in creating nucleoside analogs with potential biological activity (Hřebabecký, Masojídková, & Holý, 2005).
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of conformationally restricted analogues provides insights into the spatial arrangement and potential reactivity of these compounds. For example, the synthesis and crystal and molecular structure analysis of the conformationally restricted methionine analogue (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid shows the structural details critical for understanding the compound's chemical behavior (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Antimicrobial Activity
The antimicrobial activity of N-substituted aminomethoxybicyclo[2.2.1]heptanols in lubricating fluids and oils underlines the potential of these compounds in industrial applications. These studies showcase the bactericidal and fungicidal properties of bicyclic compounds, presenting a route for developing novel antimicrobial agents (Alimardanov, Sadygov, Babaev, Ismailova, & Sultanova, 2018).
Glycosidase Inhibition
The synthesis and evaluation of bicyclic inhibitors for family 27 α-galactosidase highlight the role of these compounds in modulating enzyme activity. This research is crucial for the development of therapeutic agents targeting specific metabolic pathways (Wang & Bennet, 2007).
Optical Resolution and Chiral Recognition
The optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine through its complex with (2R,3R)-O,O′-dibenzoyltartaric acid illustrates the compound's use in achieving chiral recognition, essential for the synthesis of enantiomerically pure substances (Hatano, Takeda, & Saito, 1994).
Safety and Hazards
The safety information for 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific safety precautions that should be taken when handling the compound.
Propriétés
IUPAC Name |
6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBNKYHRZDVXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)



![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
